molecular formula C27H34N4O6 B13146244 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide CAS No. 847780-50-1

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide

Cat. No.: B13146244
CAS No.: 847780-50-1
M. Wt: 510.6 g/mol
InChI Key: MBUCXYDROSPNMR-GMWOSMDTSA-N
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Description

(9H-Fluoren-9-yl)methyl((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with a multifaceted structure. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions and the use of high-throughput screening can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (9H-Fluoren-9-yl)methyl((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to bind to specific proteins makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, (9H-Fluoren-9-yl)methyl((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate has potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
  • (9H-Fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Uniqueness

Compared to similar compounds, (9H-Fluoren-9-yl)methyl((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate stands out due to its specific functional groups and stereochemistry. These features contribute to its unique reactivity and binding properties, making it valuable for various scientific applications.

Properties

CAS No.

847780-50-1

Molecular Formula

C27H34N4O6

Molecular Weight

510.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C27H34N4O6/c1-15(2)12-22(24(28)33)30-26(35)23(13-32)31-25(34)16(3)29-27(36)37-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-23,32H,12-14H2,1-3H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,34)/t16-,22-,23-/m0/s1

InChI Key

MBUCXYDROSPNMR-GMWOSMDTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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